molecular formula C15H12N2O B8342456 1-Amino-4-(4-pyridinyl)oxynaphthalene

1-Amino-4-(4-pyridinyl)oxynaphthalene

Cat. No.: B8342456
M. Wt: 236.27 g/mol
InChI Key: WKDHSPAMWBZKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-(4-pyridinyl)oxynaphthalene is a naphthalene-derived compound featuring an amino group at the 1-position and a 4-pyridinyloxy substituent at the 4-position. The pyridinyl group may enhance solubility and facilitate interactions with biological targets, while the amino group could serve as a site for hydrogen bonding or further functionalization.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-pyridin-4-yloxynaphthalen-1-amine

InChI

InChI=1S/C15H12N2O/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-11-7-9-17-10-8-11/h1-10H,16H2

InChI Key

WKDHSPAMWBZKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC3=CC=NC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-amino-4-(4-pyridinyl)oxynaphthalene with three structurally related compounds from the provided evidence, focusing on molecular features, synthesis, and biological activity.

Structural and Conformational Differences

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Planarity Dihedral Angles (º)
This compound Naphthalene -NH₂, -O-(4-pyridinyl) Likely planar N/A
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one Pyrimidinone -NH₂, 4-methylbenzoyl, 4-methylphenyl Non-planar 34.87, 69.57, 68.74
3-(4-pyridinyl)-6-(2-sodiumsulfonatephenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole 4-pyridinyl, sulfonate, triazole-thiadiazole Likely planar N/A
1-Amino-4-(isopropylamino)-9,10-dioxo-anthracene-2-sulfonic acid Anthraquinone -NH₂, -SO₃H, isopropylamino Planar (anthracene) N/A

Key Observations :

  • Aromatic Systems: The naphthalene core in the target compound contrasts with the pyrimidinone heterocycle in and the anthraquinone system in .
  • Substituent Effects: The pyridinyloxy group in the target compound may enhance solubility compared to the sulfonate in ’s triazolothiadiazole or the anthraquinone sulfonic acid in .
  • Conformation: The non-planar pyrimidinone in (dihedral angles up to 69.57°) contrasts with the likely planar naphthalene system, affecting binding to biological targets .

Key Observations :

  • The target compound’s synthesis may involve coupling naphthol derivatives with 4-aminopyridine, differing from the cyclocondensation strategies used for pyrimidinones .
  • Triazolothiadiazole synthesis () requires specialized heterocyclic assembly, highlighting the complexity of fused-ring systems compared to naphthalene-based structures.

Key Observations :

  • The pyridinyl group in the target compound may enable MRSA-targeted activity, akin to ’s triazolothiadiazole .
  • Structural similarity tools like SwissTargetPrediction () could predict kinase or protease inhibition for the target compound, given its aromatic and polar substituents .
Spectroscopic and Crystallographic Data

Table 4: Spectroscopic Features

Compound FT-IR (cm⁻¹) ¹H NMR (ppm)
Pyrimidinone () -NH₂: 3262; C=O: 1653 NH: 7.26 (s)
Target Compound (hypothetical) -NH₂: ~3200–3350; C-O-C: ~1250 Aromatic H: 6.5–8.5 (m)

Key Observations :

  • The amino group in the target compound would likely show IR absorption near 3200–3350 cm⁻¹, similar to ’s pyrimidinone .
  • Aromatic proton signals in the target compound’s NMR spectrum would overlap with those of naphthalene and pyridine systems (6.5–8.5 ppm).

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